2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization to form the oxadiazole ring. The sulfonyl chloride group is then introduced through chlorosulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, depending on the reagents used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Catalysts: Acid or base catalysts may be used to facilitate hydrolysis and other reactions.
Reducing Agents: Agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, as well as hydrolyzed and reduced oxadiazole compounds.
Scientific Research Applications
2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a tool in biochemical research to study enzyme interactions and protein modifications.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in medicinal chemistry to modify biological targets, such as enzymes and receptors, thereby altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2’-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
- 1H-Benzimidazole-4-carboxylic acid, 3-[[2’-(4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)[1,1’-biphenyl]-4-yl]methyl]-2,3-dihydro-2-oxo-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester
Uniqueness
2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the oxadiazole ring and the sulfonyl chloride group allows for versatile chemical modifications and a wide range of applications in different fields.
Properties
IUPAC Name |
2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O4S/c1-4-7-8(5(9)12-4)2-3-13(6,10)11/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAIPQIRWKLEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)O1)CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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